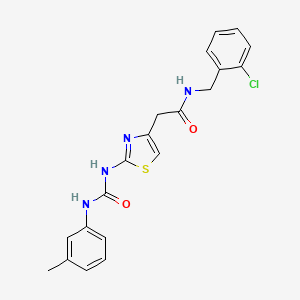
N-(2-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, also known as CTAT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAT is a small molecule that belongs to the family of thiazole compounds, which have been shown to possess various biological activities.
Scientific Research Applications
Biological and Pharmacological Activities
Urease Inhibition : Acetamide derivatives, including those related to the compound , have shown significant activity as urease inhibitors. This is important for potential therapeutic applications targeting diseases where urease plays a role (Gull et al., 2016).
Anticonvulsant Evaluation : Some derivatives of benzothiazole acetamide have been found to have notable anticonvulsant activity. This suggests potential applications in the treatment of seizure disorders (Nath et al., 2021).
Anticancer Activity : Derivatives of the compound have shown potential as anticancer agents. Studies have indicated effectiveness against various cancer cell lines, highlighting their potential in cancer therapy (Evren et al., 2019).
Antibacterial Agents : Novel derivatives of this compound have been synthesized and tested for antibacterial activity, showing effectiveness against a range of microorganisms. This suggests potential applications in treating bacterial infections (Bhoi et al., 2015).
Analgesic Activity : Some acetamide derivatives have shown potential analgesic activities, indicating their use in pain management (Kaplancıklı et al., 2012).
Photovoltaic Efficiency Modeling : Certain benzothiazolinone acetamide analogs have been studied for their potential application in dye-sensitized solar cells, indicating a use in renewable energy technology (Mary et al., 2020).
α-Glucosidase Inhibitory Activity : Some derivatives have shown α-glucosidase inhibitory activity, which could be useful in the treatment of diseases like diabetes (Koppireddi et al., 2014).
Antimicrobial Activity : Thiazole derivatives, including those related to the compound , have demonstrated significant antimicrobial activities, suggesting potential use in treating microbial infections (Saravanan et al., 2010).
Optoelectronic Properties : Thiazole-based polythiophenes have been synthesized and their optoelectronic properties investigated, indicating potential applications in electronic and photonic devices (Camurlu & Guven, 2015).
Synthesis and Structural Characterization : The compound and its derivatives have been synthesized and characterized, providing valuable insights into their structural properties, which is crucial for understanding their biological activities (Saravanan et al., 2016).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-13-5-4-7-15(9-13)23-19(27)25-20-24-16(12-28-20)10-18(26)22-11-14-6-2-3-8-17(14)21/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSARHKCVHLAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

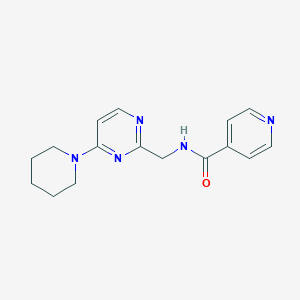
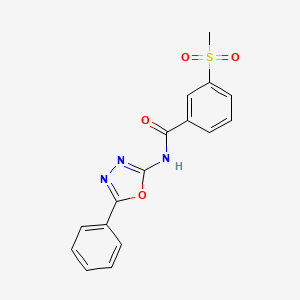
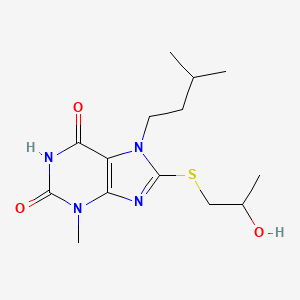
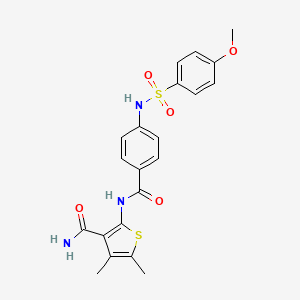

![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2628777.png)
![N-{4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide](/img/structure/B2628778.png)
![3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2628779.png)
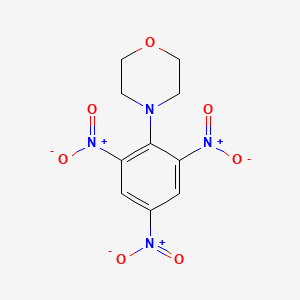
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2628783.png)
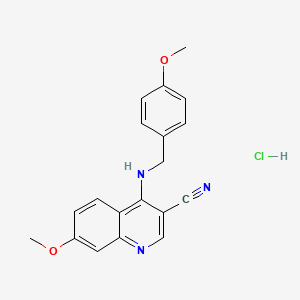
![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)

![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2628789.png)